N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an intermediate product in the synthesis of the antiviral drug Triazid® .
Synthesis Analysis
The synthesis of this compound involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure . An optimized method of synthesizing this compound involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.1380 . The compound’s InChI and InChIKey are also provided .Scientific Research Applications
Synthesis Techniques and Applications
Synthesis in Supercritical Carbon Dioxide : N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be synthesized in supercritical carbon dioxide, offering a solvent-free condition that can potentially enhance the efficiency and environmental friendliness of the process (Baklykov et al., 2019).
Antimicrobial and Antifungal Properties : This compound, synthesized through three-component reactions, has shown potential antimicrobial and antifungal activities, suggesting its application in the development of new pharmaceuticals (Komykhov et al., 2017).
Novel Derivatives and Stability Studies : The creation of novel derivatives of this compound and their stability have been explored. This includes studies on the synthesis of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, contributing to the understanding of the chemical behavior of these compounds (Salgado et al., 2011).
Cytotoxicity Studies : Some derivatives of this compound have been synthesized and evaluated for cytotoxicity against cancer cell lines, indicating potential applications in cancer research and treatment (Zhai et al., 2008).
Antitumor Activities : Research has also delved into the synthesis of new derivatives of this compound with the intention of discovering potent anti-tumor agents. This highlights the therapeutic potential of these derivatives in oncology (Ahmed et al., 2014).
Anti-epileptic Activities : Studies have been conducted on novel derivatives for their potential anti-epileptic activities, providing insights into the neurological applications of these compounds (Ding et al., 2019).
Antibacterial Activity : Certain derivatives have been synthesized and evaluated for their antibacterial activities against different microbial strains, suggesting the broad spectrum of biological activities that these compounds might possess (Lahmidi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-4-8(13-7-2-3-7)14-9(12-6)10-5-11-14/h4-5,7,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPUIBERMOAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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